Thieno[3,2-b]pyridine-5-carbaldehyde
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Overview
Description
Thieno[3,2-b]pyridine-5-carbaldehyde is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-b]pyridine-5-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-thioxopyridine-3-carbonitrile with appropriate aldehydes under basic conditions . Another approach includes the Gewald reaction, which involves the condensation of ketones with cyanoacetic acid derivatives and sulfur in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods often employ high-throughput techniques and advanced catalysts to improve yield and efficiency. For instance, the use of high surface area or nanosized magnesium oxide as a catalyst in ethanol has been reported to enhance the synthesis of thieno[3,2-b]pyridine derivatives .
Chemical Reactions Analysis
Types of Reactions: Thieno[3,2-b]pyridine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed:
Oxidation: Thieno[3,2-b]pyridine-5-carboxylic acid.
Reduction: Thieno[3,2-b]pyridine-5-methanol.
Substitution: Various substituted thieno[3,2-b]pyridine derivatives depending on the nucleophile used
Scientific Research Applications
Thieno[3,2-b]pyridine-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of thieno[3,2-b]pyridine-5-carbaldehyde and its derivatives often involves interaction with specific molecular targets, such as enzymes and receptors. For instance, some derivatives act as kinase inhibitors by binding to the ATP-binding site of the enzyme, thereby blocking its activity . The presence of the heteroatoms in the ring system allows for hydrogen bonding and other interactions with the biological target, enhancing the compound’s efficacy .
Comparison with Similar Compounds
Thieno[2,3-b]pyridine: Another thieno-pyridine derivative with similar structural features but different biological activities.
Benzo[4,5]thieno[2,3-b]pyridine: A compound with an additional benzene ring, used in high triplet energy materials.
Thieno[2,3-c]pyridine: Known for its use in kinase inhibitors and drug discovery programs.
Uniqueness: Thieno[3,2-b]pyridine-5-carbaldehyde is unique due to its specific ring fusion pattern and the presence of an aldehyde functional group, which allows for diverse chemical modifications and applications in various fields .
Properties
Molecular Formula |
C8H5NOS |
---|---|
Molecular Weight |
163.20 g/mol |
IUPAC Name |
thieno[3,2-b]pyridine-5-carbaldehyde |
InChI |
InChI=1S/C8H5NOS/c10-5-6-1-2-8-7(9-6)3-4-11-8/h1-5H |
InChI Key |
CUGUZHHUEHTIIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CS2)N=C1C=O |
Origin of Product |
United States |
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